molecular formula C5H8N4O2 B1322833 4-(1H-tetrazol-1-yl)butanoic acid CAS No. 92614-90-9

4-(1H-tetrazol-1-yl)butanoic acid

Cat. No.: B1322833
CAS No.: 92614-90-9
M. Wt: 156.14 g/mol
InChI Key: OFKHGGBURKUCOM-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)butanoic acid is an organic compound with the molecular formula C5H8N4O2. It is a derivative of butanoic acid where a tetrazole ring is attached to the fourth carbon atom.

Biochemical Analysis

Biochemical Properties

4-(1H-tetrazol-1-yl)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in this compound can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and protein function . For instance, it can act as an inhibitor or activator of specific enzymes by binding to their active sites or allosteric sites. Additionally, this compound can interact with transport proteins, affecting the transport of ions and molecules across cell membranes .

Cellular Effects

This compound has been shown to influence various cellular processes and functions. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . In particular, this compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The tetrazole ring can bind to specific amino acid residues in enzymes and proteins, leading to changes in their conformation and activity . This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can have beneficial effects on cellular function and metabolism, while at higher doses, it can exhibit toxic or adverse effects . Studies have shown that there is a threshold dose above which this compound can cause significant toxicity, including liver and kidney damage . Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can have different biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of metabolites in different pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)butanoic acid typically involves the reaction of butanoic acid derivatives with azide sources under specific conditions. One common method is the cycloaddition reaction between nitriles and sodium azide in the presence of catalysts such as zinc salts . This reaction proceeds readily in water, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-tetrazol-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(tetrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c10-5(11)2-1-3-9-4-6-7-8-9/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKHGGBURKUCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629448
Record name 4-(1H-Tetrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92614-90-9
Record name 4-(1H-Tetrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.65 g of 4-(tetrazol-1-yl)-butyric acid ethyl ester are stirred in 42.7 ml of acetic acid, 8.1 ml of concentrated HCl and 17.2 ml of water for 3 hours at 100°. After cooling, the reaction mixture is concentrated three times each with toluene and ether under reduced pressure in a rotary evaporator. After drying under a high vacuum, the title compound is obtained.
Name
4-(tetrazol-1-yl)-butyric acid ethyl ester
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
42.7 mL
Type
solvent
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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